molecular formula C12H8Br2O2S2 B3047758 1,4-Butanedione, 1,4-bis(5-bromo-2-thienyl)- CAS No. 144153-56-0

1,4-Butanedione, 1,4-bis(5-bromo-2-thienyl)-

Cat. No.: B3047758
CAS No.: 144153-56-0
M. Wt: 408.1 g/mol
InChI Key: BSWHIXZUPOMRHG-UHFFFAOYSA-N
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Description

1,4-Butanedione, 1,4-bis(5-bromo-2-thienyl)- (CAS: Not explicitly provided in evidence) is a diketone derivative functionalized with two 5-bromo-2-thienyl groups. Thienyl substituents, particularly brominated variants, are critical in tuning electronic properties for applications in organic semiconductors, pharmaceuticals, and coordination chemistry.

Properties

IUPAC Name

1,4-bis(5-bromothiophen-2-yl)butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O2S2/c13-11-5-3-9(17-11)7(15)1-2-8(16)10-4-6-12(14)18-10/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWHIXZUPOMRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)CCC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571491
Record name 1,4-Bis(5-bromothiophen-2-yl)butane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144153-56-0
Record name 1,4-Bis(5-bromothiophen-2-yl)butane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1,4-Butanedione, 1,4-bis(5-bromo-2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Butanedione, 1,4-bis(5-bromo-2-thienyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Butanedione, 1,4-bis(5-bromo-2-thienyl)- involves its interaction with molecular targets through its reactive functional groups. The bromine atoms and carbonyl groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as its use in biological systems or material science .

Comparison with Similar Compounds

Research Findings and Data

Challenges and Limitations

  • Solubility : Brominated derivatives often exhibit poor solubility, requiring co-solvents or bulky substituents (e.g., 2-hexyldecyl in ) .
  • Stability: Diketones are prone to keto-enol tautomerism, which may affect reactivity in humid conditions .

Biological Activity

Overview

1,4-Butanedione, 1,4-bis(5-bromo-2-thienyl)- (CAS No. 144153-56-0) is a synthetic compound with the molecular formula C12H8Br2O2S2 and a molecular weight of 408.13 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and material science. Its structure features brominated thiophene rings, which are known for their reactivity and ability to interact with various biological targets.

The biological activity of 1,4-butanedione, 1,4-bis(5-bromo-2-thienyl)- is primarily attributed to its reactive functional groups. The bromine atoms and carbonyl groups facilitate interactions with molecular targets such as enzymes and receptors. This interaction can lead to various pharmacological effects, including antimicrobial and anticancer activities. The specific pathways of action depend on the context of its application in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to 1,4-butanedione, 1,4-bis(5-bromo-2-thienyl)- exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 6.25 to 12.5 µg/mL, indicating potent activity against these pathogens .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies. In vitro assays have demonstrated that it can inhibit the growth of cancer cell lines such as HCT-116 and MGC803. Notably, IC50 values for these cell lines were reported at approximately 3.15 µM for MGC803 cells and 8.17 µM for HCT-116 cells, showcasing its cytotoxic effects that are comparable to established chemotherapeutic agents like 5-fluorouracil . The presence of halogen substituents has been linked to enhanced antiproliferative activity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiophene derivatives, including those related to 1,4-butanedione. The results indicated that compounds with electron-withdrawing groups exhibited greater antibacterial activity compared to those with electron-donating groups .
  • Antitumor Properties : Another case study focused on the structure-activity relationship (SAR) of brominated thiophene derivatives. It was found that the introduction of bromine increased the cytotoxicity against human cancer cell lines due to enhanced interactions with cellular targets involved in proliferation and apoptosis pathways .

Data Tables

Biological Activity Target Organism/Cell Line IC50/MIC Values
AntimicrobialStaphylococcus aureus6.25 - 12.5 µg/mL
AnticancerHCT-1168.17 µM
AnticancerMGC8033.15 µM

Future Directions

The ongoing research into the biological activities of 1,4-butanedione, 1,4-bis(5-bromo-2-thienyl)- suggests several avenues for future exploration:

  • Mechanistic Studies : Further elucidation of its mechanism of action at the molecular level could provide insights into its therapeutic potential.
  • Synthesis of Derivatives : Exploring structural modifications could yield new compounds with enhanced bioactivity or selectivity.
  • Clinical Trials : Investigating the compound's efficacy in vivo will be crucial for assessing its potential as a therapeutic agent.

Q & A

Q. What are the primary synthetic routes for 1,4-bis(5-bromo-2-thienyl)-1,4-butanedione, and how can its purity be validated?

The compound is synthesized via bromination of precursor diketones in acetic acid. For example, analogous structures like 1,4-bis(4-hydroxyphenyl)-1,4-butanedione undergo bromination to introduce bromothienyl groups . Key steps include:

  • Reagent selection : Use stoichiometric bromine or N-bromosuccinimide (NBS) under controlled temperature (e.g., 60–80°C).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
  • Validation : Purity ≥98% is confirmed via HPLC (retention time comparison) and elemental analysis (C, H, N, S, Br). Mass spectrometry (MS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR resolve structural integrity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • UV-Vis and Fluorescence Spectroscopy : Determine optical bandgap (e.g., ~1.8–2.2 eV for thienyl-based diketones) and π-π* transitions.
  • NMR : 1H^{1}\text{H} NMR (δ 7.2–7.8 ppm for thienyl protons) and 13C^{13}\text{C} NMR (δ 120–140 ppm for aromatic carbons) confirm substitution patterns .
  • X-ray Crystallography : Resolves molecular packing and dihedral angles between thienyl and diketone moieties, critical for charge transport analysis .

Advanced Research Questions

Q. How can researchers optimize the charge transport properties of 1,4-bis(5-bromo-2-thienyl)-1,4-butanedione for organic semiconductors?

  • Structural Tuning : Introduce alkyl chains (e.g., 2-hexyldecyl) to enhance solubility and reduce aggregation, improving thin-film morphology .
  • Doping : Use Lewis acids (e.g., FeCl3_3) to oxidize thienyl groups, enhancing hole mobility.
  • Device Integration : Blend with electron-deficient acceptors (e.g., PCBM) in bulk heterojunction solar cells. Charge carrier mobilities of 0.1–1 cm2^2V1^{-1}s1^{-1} are typical for diketopyrrolopyrrole (DPP) analogs .

Table 1 : Charge Transport Properties of Analogous Diketones

CompoundMobility (cm2^2V1^{-1}s1^{-1})Bandgap (eV)Reference
DDP-Br2 (DPP derivative)0.5–1.01.7
Thienyl-diketone polymer0.2–0.61.9

Q. How should discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

  • Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between regioisomers or bromination byproducts.
  • Dynamic Effects : Variable-temperature NMR (e.g., 25–80°C) can resolve rotational barriers in the diketone core, which may cause splitting .
  • Crystallographic Validation : Compare experimental XRD data with DFT-optimized structures to confirm bond lengths and angles .

Q. What are the mechanistic implications of bromothienyl substituents on the compound’s reactivity in cross-coupling reactions?

The 5-bromo-2-thienyl groups act as electrophilic sites for Suzuki-Miyaura or Stille couplings. Key considerations:

  • Catalyst Selection : Pd(PPh3_3)4_4 or Pd2_2(dba)3_3 with AsPh3_3 ligands for steric control.
  • Solvent Effects : Use toluene/DMF mixtures (3:1) at 100–120°C to balance reactivity and solubility .
  • Side Reactions : Monitor for debromination (via GC-MS) under prolonged heating.

Methodological Challenges

Q. How can researchers address low yields in large-scale synthesis?

  • Scale-Up Protocol : Use flow chemistry for bromination steps to improve heat/mass transfer.
  • Byproduct Mitigation : Add scavengers (e.g., silica-supported thiourea) to trap excess Br2_2 or HBr .
  • Yield Optimization : Reaction yields typically range from 40–60% at lab scale; pilot-scale processes may require iterative DoE (Design of Experiments) .

Q. What strategies are recommended for stabilizing the compound in ambient conditions?

  • Storage : Argon-atmosphere vials with desiccants (molecular sieves) to prevent oxidation.
  • Degradation Analysis : TGA-DSC (5°C/min under N2_2) identifies decomposition onset at ~200°C, guiding handling protocols .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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